1-(4-Chlorophenyl)hexan-1-amine hydrochloride

Übersicht

Beschreibung

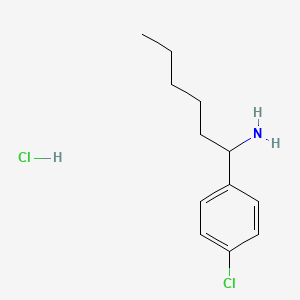

1-(4-Chlorophenyl)hexan-1-amine hydrochloride is a synthetic compound that belongs to the class of amines. It is characterized by the presence of a hexane chain with a chlorine-substituted phenyl group at one end and an amine group at the other end. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 1-(4-Chlorophenyl)hexan-1-amine hydrochloride serves as an important intermediate in the synthesis of more complex molecules. Its ability to participate in nucleophilic aromatic substitutions allows for the introduction of various functional groups onto the phenyl ring.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Nitroso or nitro derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Secondary or tertiary amines |

| Substitution | Sodium methoxide, potassium tert-butoxide | Substituted phenyl derivatives |

Biology

- Biological Activity : Research indicates that compounds with similar structures may interact with biological systems, potentially affecting neurotransmitter systems. For instance, analogs of this compound have been studied for their effects on trace amine-associated receptors (TAARs), which are implicated in various neurological functions .

Medicine

- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. It may serve as a precursor for developing pharmaceuticals aimed at treating neurological disorders or other conditions linked to dopaminergic activity. For example, one study identified compounds with agonistic activity against TAAR1 that could be relevant for schizophrenia treatment .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized as an intermediate in producing specialty chemicals. Its unique structure allows it to be tailored for specific industrial processes requiring specialized chemical properties.

Case Study 1: Neuropharmacological Research

A study evaluated several analogs of this compound for their agonistic activity on TAAR1. The most active compound demonstrated significant effects on hyperlocomotion in dopamine transporter knockout rats, suggesting potential applications in treating disorders associated with dopaminergic dysregulation .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis of related compounds highlighted the utility of continuous flow reactors for producing this compound. This method improves yield and consistency compared to traditional batch processes .

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Chlorophenyl)hexan-1-amine

- 1-(4-Chlorophenyl)hexan-1-amine hydrobromide

- 1-(4-Chlorophenyl)hexan-1-amine sulfate

Uniqueness

1-(4-Chlorophenyl)hexan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and biological activity. Compared to its analogs, the hydrochloride form may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific research and industrial applications .

Biologische Aktivität

1-(4-Chlorophenyl)hexan-1-amine hydrochloride, also known as 4-Chlorohexanamine , is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical structure and properties:

- IUPAC Name: this compound

- Chemical Formula: C12H18ClN

- CAS Number: 5461-40-5

- Molecular Weight: 229.73 g/mol

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is believed to act as a monoamine releasing agent , influencing the release of norepinephrine and dopamine in the central nervous system. This mechanism can lead to stimulant effects, which may be beneficial in certain therapeutic contexts but also raises concerns regarding potential abuse.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Stimulant Activity: Increased energy and alertness.

- Appetite Suppression: Potential use in weight management.

- Mood Enhancement: Possible antidepressant effects due to increased monoamine levels.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Stimulant Properties : A study on synthetic cathinones, which include analogs of this compound, demonstrated significant stimulant effects in animal models. These compounds were shown to increase locomotor activity and induce hyperactivity .

- Neurotransmitter Release : Research has highlighted that similar compounds can enhance the release of norepinephrine and dopamine in vitro, suggesting a mechanism for their stimulant effects .

- Toxicological Studies : Toxicological evaluations indicate that while some derivatives exhibit low toxicity at high doses, there are concerns regarding their safety profile when used chronically or in combination with other substances .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)hexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10;/h6-9,12H,2-5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCYELVTIJVSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=C(C=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10636177 | |

| Record name | 1-(4-Chlorophenyl)hexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5461-40-5 | |

| Record name | NSC5875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Chlorophenyl)hexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10636177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.